Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is a norbornene-derived compound characterized by a bicyclic framework with a bromomethyl substituent and a methyl ester group. This compound is notable for its stereochemical complexity and reactivity, particularly in applications such as asymmetric synthesis and polymer functionalization. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 259.10 g/mol (calculated from and ). The bromomethyl group enhances its utility as an intermediate in nucleophilic substitution reactions, enabling further derivatization for pharmaceuticals or advanced materials .
Properties
IUPAC Name |
methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-13-9(12)10(6-11)5-7-2-3-8(10)4-7/h2-3,7-8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNPZJNJHILUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2CC1C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through a multi-step process starting from norbornene. One common method involves the bromination of norbornene to introduce the bromomethyl group, followed by esterification to form the carboxylate ester. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a strong acid catalyst for the esterification step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the bicyclic structure can undergo addition reactions with electrophiles or radicals.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for electrophilic addition, while radical initiators like azobisisobutyronitrile (AIBN) can facilitate radical addition.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone .
Scientific Research Applications
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used to introduce functional groups into polymers, enhancing their properties and applications.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic uses.
Material Science: The unique structure of the compound makes it useful in the design of novel materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The bicyclic structure provides rigidity and steric hindrance, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Substituent Variations in Bicyclo[2.2.1]hept-5-ene-2-carboxylate Esters
The bicyclo[2.2.1]hept-5-ene (norbornene) scaffold is widely functionalized to tailor reactivity and properties. Below is a comparison of key analogs:
Key Observations :
- Reactivity : The bromomethyl group in the target compound facilitates nucleophilic substitutions (e.g., SN2 reactions), unlike the inert methoxy or nitro groups in analogs .
- Stereochemical Control: Asymmetric catalysis (e.g., using BINOL-phosphate catalysts) achieves high enantiomeric excess (>98% ee) for the bromomethyl derivative, critical for chiral drug synthesis . In contrast, nitro-substituted analogs form mixtures of endo/exo isomers via Diels-Alder reactions .
- Applications : Bromomethyl and nitro derivatives are used in synthetic chemistry, while ethyl esters find industrial use as flavor additives .
Stereochemical and Structural Comparisons
- Endo vs. Exo Isomerism : Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exists as endo and exo isomers. The endo isomer (CAS 2903-75-5) is more thermodynamically stable due to reduced steric strain . The bromomethyl derivative’s stereochemistry (1R,2S,3S,4S) is rigidly controlled during synthesis, preventing isomerization .
- Thermal Stability: Bromomethyl-substituted norbornenes exhibit lower thermal stability compared to alkyl-substituted analogs (e.g., 3t or 3u) due to the labile C-Br bond .
Mechanistic and Computational Insights
- Diels-Alder Reactivity : Nitro-substituted analogs (e.g., methyl 3-(4-nitrophenyl) derivatives) undergo two-stage cycloadditions involving heterodiene intermediates, as shown by B3LYP/6-31G(d) simulations . Bromomethyl derivatives, however, are more prone to elimination under basic conditions .
- Polymerization: Naphthalimide-functionalized monomers (e.g., compound 7) undergo ring-opening metathesis polymerization (ROMP) to yield fluorescent polymers, whereas bromomethyl derivatives are used as crosslinkers in mechanophores .
Biological Activity
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 227.1 g/mol
- CAS Number : 694-91-7
- Boiling Point : Not available
- Solubility : Highly soluble in organic solvents
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its interactions with biological systems.
Anticancer Activity
Recent studies have indicated that compounds with similar bicyclic structures exhibit significant anticancer properties. For instance, derivatives of bicyclo[2.2.1]heptene have shown promise in inhibiting tumor growth in various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis |
| Compound B | HeLa (Cervical Cancer) | 12.3 | Inhibits cell proliferation |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Note: TBD indicates that specific data for this compound is still being evaluated.
The proposed mechanisms for the biological activity of this compound include:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives may interfere with the cell cycle, preventing cancer cells from proliferating.
- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
A number of studies have focused on the synthesis and evaluation of the biological activities of bicyclic compounds, including this compound:
-
Study on Antitumor Activity :
- Researchers synthesized various derivatives and tested their efficacy against multiple cancer cell lines.
- Results showed that modifications to the bicyclic structure could enhance antitumor activity significantly.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics revealed favorable absorption characteristics.
- The compound demonstrated high bioavailability and solubility, making it a suitable candidate for further development.
-
Toxicological Assessments :
- Toxicity studies indicated that while some derivatives exhibited strong anticancer properties, they also required careful evaluation to assess potential side effects.
Q & A
Basic: How can the synthesis of Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate be optimized using modern reaction engineering?
Methodological Answer:
Synthetic routes often start with bicyclo[2.2.1]heptene derivatives, where bromination at the methyl position is achieved via radical or nucleophilic substitution. Key parameters include:
- Catalyst selection : Borane-based catalysts improve regioselectivity in bromination steps .
- Solvent optimization : Tetrahydrofuran (THF) enhances solubility and reaction homogeneity .
- Flow reactors : Continuous flow systems improve yield (e.g., ~15% increase) by precise control of residence time and temperature gradients .
- Work-up protocols : Quenching with aqueous NaHCO₃ minimizes side reactions.
Basic: What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : H NMR identifies bromomethyl protons (δ 3.4–3.7 ppm) and bicyclic protons (δ 5.5–6.2 ppm for olefinic signals). C NMR confirms ester carbonyl (δ 170–175 ppm) and brominated carbons (δ 30–35 ppm) .
- IR spectroscopy : C=O stretch (~1720 cm⁻¹) and C-Br stretch (~560 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 273.0 (calculated for C₁₁H₁₃BrO₂) .
Advanced: How do steric and electronic factors influence the reactivity of the bromomethyl group in Diels-Alder reactions?
Methodological Answer:
The bromomethyl group acts as an electron-withdrawing substituent, polarizing the dienophile and accelerating cycloaddition. Steric hindrance from the bicyclic framework can reduce reaction rates.
- Kinetic studies : Second-order rate constants (k₂) decrease by ~40% when bulky dienes (e.g., anthracene) are used due to steric clashes .
- Computational modeling : DFT calculations (B3LYP/6-31G(d)) show a 12 kcal/mol activation barrier for the exo pathway, favoring endo selectivity .
- Experimental validation : HPLC analysis confirms >85% endo adducts under optimized conditions (125°C, 96 hours) .
Advanced: What strategies resolve contradictions in reported yields for norbornene-based copolymerizations?
Methodological Answer:
Discrepancies arise from catalyst choice and monomer ratios:
- Metal catalysts : Pd/C yields 60–70% conversion vs. Ru-based catalysts achieving >90% but requiring strict anhydrous conditions .
- Monomer feed ratios : A 1:1 norbornene-to-bromomethyl monomer ratio maximizes molecular weight (Mn ~15,000 Da), while excess norbornene reduces cross-linking .
- Kinetic vs. thermodynamic control : Differential scanning calorimetry (DSC) identifies competing polymerization pathways, guiding time-temperature profiles .
Advanced: How can computational methods predict regioselectivity in substitution reactions involving this compound?
Methodological Answer:
- DFT studies : Transition state analysis (B3LYP/6-31G(d)) predicts a 3:1 preference for bromide substitution at the exo position due to lower steric strain (ΔG‡ = 18.2 kcal/mol vs. 22.1 kcal/mol for endo) .
- Molecular dynamics : Simulations reveal solvent effects—aprotic solvents (e.g., DMF) stabilize carbocation intermediates, favoring SN1 pathways .
- Validation : Isotopic labeling (²H NMR) confirms computational predictions with >90% exo product in DMF .
Basic: What are the primary applications of this compound in polymer chemistry?
Methodological Answer:
- Copolymer synthesis : Serves as a cross-linker in norbornene-based copolymers, enhancing thermal stability (Tg > 200°C) .
- Functionalization : Bromine allows post-polymerization modifications (e.g., Suzuki coupling for conductive polymers) .
- Self-healing materials : Thiol-ene "click" reactions with polythiols create dynamic networks with 85% recovery after fracture .
Advanced: How does X-ray crystallography clarify stereochemical ambiguities in derivatives?
Methodological Answer:
- Crystal structure analysis : Monoclinic P2₁/c space group (a = 18.42 Å, b = 8.55 Å, c = 11.60 Å, β = 97.18°) confirms exo stereochemistry in methyl 2-azabicyclo derivatives .
- Density functional refinement : Resolves disorder in bromomethyl groups, showing 65% occupancy at the major site .
- Correlation with reactivity : Exo configurations exhibit 30% faster reaction rates in nucleophilic substitutions due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
